molecular formula C25H34O3 B7942977 1-[4-(Benzyloxy)phenyl]ethyl decanoate

1-[4-(Benzyloxy)phenyl]ethyl decanoate

Cat. No.: B7942977
M. Wt: 382.5 g/mol
InChI Key: TYNKIFVKBNHITE-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]ethyl decanoate is an organic compound that has gained attention in various scientific fields for its versatile chemical properties. This compound consists of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl decanoate chain. The presence of the benzyloxy group enhances the compound's reactivity, making it a valuable tool in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Benzyloxy)phenyl]ethyl decanoate can be synthesized through various routes. One common method involves the esterification of 1-[4-(Benzyloxy)phenyl]ethanol with decanoic acid using a catalyst such as sulfuric acid. This reaction typically requires refluxing the reactants in a suitable solvent like toluene under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the compound can be produced using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]ethyl decanoate undergoes a variety of chemical reactions. It can participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group to a carbonyl group.

  • Reduction: : The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed

  • Oxidation: : The major product is the corresponding benzoic acid derivative.

  • Reduction: : Reduction typically yields 1-[4-(Benzyloxy)phenyl]ethanol.

  • Substitution: : Substitution reactions can yield a variety of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-[4-(Benzyloxy)phenyl]ethyl decanoate is used as a building block for synthesizing more complex molecules. Its reactive benzyloxy group allows for easy functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Medicine

The compound is explored for its potential therapeutic applications. It can be modified to produce analogs with enhanced biological activity, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]ethyl decanoate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can undergo metabolic transformations, producing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)phenyl]ethanol

  • 1-[4-(Methoxy)phenyl]ethyl decanoate

  • 1-[4-(Phenoxy)phenyl]ethyl decanoate

Comparison

1-[4-(Benzyloxy)phenyl]ethyl decanoate stands out due to its unique benzyloxy group, which provides a distinct reactivity profile compared to its analogs. This allows for specific functionalization and applications that other compounds might not offer.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial chemists.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)ethyl decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-3-4-5-6-7-8-12-15-25(26)28-21(2)23-16-18-24(19-17-23)27-20-22-13-10-9-11-14-22/h9-11,13-14,16-19,21H,3-8,12,15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKIFVKBNHITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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